Methyl 4-(3-acetamidophenoxy)pyrrolidine-2-carboxylate
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Overview
Description
METHYL (2S,4S)-4-[3-(ACETYLAMINO)PHENOXY]-2-PYRROLIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrolidine ring and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S,4S)-4-[3-(ACETYLAMINO)PHENOXY]-2-PYRROLIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the acetylamino group, and the attachment of the phenoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
METHYL (2S,4S)-4-[3-(ACETYLAMINO)PHENOXY]-2-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The acetylamino and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
METHYL (2S,4S)-4-[3-(ACETYLAMINO)PHENOXY]-2-PYRROLIDINECARBOXYLATE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which METHYL (2S,4S)-4-[3-(ACETYLAMINO)PHENOXY]-2-PYRROLIDINECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- METHYL 2-(ACETYLAMINO)-3-METHYLBUTANOATE
- Other pyrrolidine derivatives with acetylamino and phenoxy groups.
Uniqueness
METHYL (2S,4S)-4-[3-(ACETYLAMINO)PHENOXY]-2-PYRROLIDINECARBOXYLATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions and applications that may not be achievable with similar compounds.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
methyl 4-(3-acetamidophenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-9(17)16-10-4-3-5-11(6-10)20-12-7-13(15-8-12)14(18)19-2/h3-6,12-13,15H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
BPPKVVRSLPYDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC |
Origin of Product |
United States |
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